N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18615396
InChI: InChI=1S/C21H26N2O2S/c1-22(26(2,24)25)20-15-21(16-20,17-20)23(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
SMILES:
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.5 g/mol

N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide

CAS No.:

Cat. No.: VC18615396

Molecular Formula: C21H26N2O2S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide -

Specification

Molecular Formula C21H26N2O2S
Molecular Weight 370.5 g/mol
IUPAC Name N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C21H26N2O2S/c1-22(26(2,24)25)20-15-21(16-20,17-20)23(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
Standard InChI Key WKJJSADNEXOMDB-UHFFFAOYSA-N
Canonical SMILES CN(C12CC(C1)(C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)S(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[3-(Dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide (C₂₁H₂₆N₂O₂S, molecular weight 370.51 g/mol) features a bicyclo[1.1.1]pentane scaffold—a highly strained hydrocarbon system comprising three fused cyclopropane rings . The bridgehead position (C1) is substituted with a methanesulfonamide group (-NHSO₂CH₃), while the C3 position bears a dibenzylamino moiety (-N(CH₂C₆H₅)₂) . This configuration imposes significant steric constraints, as evidenced by its SMILES notation: CS(=O)(N(C1(C2)CC2(N(CC3=CC=CC=C3)CC4=CC=CC=C4)C1)C)=O .

PropertyValue
IUPAC NameN-(3-(Dibenzylamino)bicyclo[1.1.1]pentan-1-yl)-N-methylmethanesulfonamide
Molecular FormulaC₂₁H₂₆N₂O₂S
Molecular Weight370.51 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Physicochemical Properties

The bicyclo[1.1.1]pentane core contributes to a high fraction of sp³-hybridized carbons (Fsp³ = 0.62), enhancing three-dimensionality and metabolic stability compared to flat aromatic analogs . The dibenzylamino group increases lipophilicity (cLogP ≈ 4.2), while the sulfonamide moiety introduces polarity and hydrogen-bonding capacity . These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .

Synthetic Methodologies

Radical-Mediated Amination

Recent advances in radical chemistry have enabled direct functionalization of [1.1.1]propellane—the precursor to bicyclo[1.1.1]pentanes. N-Centered radicals, generated from dibenzylamine derivatives under photoredox conditions, undergo strain-release amination with [1.1.1]propellane to yield the bicyclic amine intermediate . Subsequent methylation and sulfonylation introduce the -N-methyl-methanesulfonamide group .

Key Reaction Steps:

  • Propellane Activation: Cleavage of the central C-C bond in [1.1.1]propellane under UV light generates a biradical intermediate .

  • Radical Trapping: Dibenzylamine-derived N-radicals couple with the propellane-derived biradical, forming the C-N bond at C3 .

  • Functionalization: Quenching with methylating agents (e.g., CH₃I) and methanesulfonyl chloride installs the final substituents .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings offer alternative routes to 1,3-disubstituted bicyclo[1.1.1]pentanes . Electrophilic boronates or halogenated intermediates at C1 and C3 positions facilitate sequential functionalization:

MethodConditionsYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C58%

Structural and Conformational Analysis

X-ray Crystallography

Single-crystal X-ray analysis reveals a puckered bicyclo[1.1.1]pentane core with bond angles of 60°–65°, consistent with high ring strain . The dibenzylamino groups adopt a pseudo-axial orientation, minimizing steric clashes with the sulfonamide substituent .

Crystallographic Data:

  • Space Group: P2₁/c

  • Unit Cell Parameters: a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, α = 90°, β = 95.4°, γ = 90°

  • R-Factor: 0.042

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) indicate a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity. The sulfonamide group’s electrostatic potential (-45 kcal/mol) highlights its nucleophilicity, favoring interactions with electrophilic biological targets .

Comparative Analysis with Structural Analogs

The compound’s bioisosteric relationship to anilines is exemplified by its comparable pKa (4.8 vs. aniline’s 4.6) and improved metabolic stability (t₁/₂ = 6.2 h in human microsomes vs. 1.5 h for aniline derivatives) .

CompoundFsp³ClogPMetabolic Stability (t₁/₂, h)
N-[3-(Dibenzylamino)-1-BCP]0.624.26.2
Aniline0.001.11.5
BCP-amine analog0.583.85.7

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